Cas no 23681-60-9 (Benzenemethanol,4-(phenylamino)-a,a-bis[4-(phenylamino)phenyl]-)

Benzenemethanol,4-(phenylamino)-a,a-bis[4-(phenylamino)phenyl]- structure
23681-60-9 structure
Product Name:Benzenemethanol,4-(phenylamino)-a,a-bis[4-(phenylamino)phenyl]-
CAS No:23681-60-9
MF:C37H31N3O
MW:533.661548852921
CID:263066
PubChem ID:90236
Update Time:2025-04-19

Benzenemethanol,4-(phenylamino)-a,a-bis[4-(phenylamino)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol,4-(phenylamino)-a,a-bis[4-(phenylamino)phenyl]-
    • 4,4',4''-Trianilinotrityl alcohol
    • Benzenemethanol, 4-(phenylamino)-alpha,alpha-bis(4-(phenylamino)phenyl)-
    • Methanol, tris(p-anilinophenyl)-
    • Pararosaniline base, N,N',N''-triphenyl-
    • tris[4-(phenylamino)phenyl]methanol
    • TRIS(4-PHENYLAMINOPHENYL)HYDROXYMETHANE
    • BENZENEMETHANOL, 4-(PHENYLAMINO)-.ALPHA.,.ALPHA.-BIS(4-(PHENYLAMINO)PHENYL)-
    • UNII-UTA173IKNX
    • EINECS 245-822-2
    • NS00027471
    • Tris(p-anilinophenyl)methanol
    • UTA173IKNX
    • 23681-60-9
    • DTXSID8027828
    • SCHEMBL10744192
    • Benzenemethanol, 4-(phenylamino)-.alpha.,.alpha.-bis[4-(phenylamino)phenyl]-
    • PARAROSANILINE, .ALPHA.-HYDROXY-N,N',N''-TRIPHENYL-
    • tris(4-anilinophenyl)methanol
    • Inchi: 1S/C37H31N3O/c41-37(28-16-22-34(23-17-28)38-31-10-4-1-5-11-31,29-18-24-35(25-19-29)39-32-12-6-2-7-13-32)30-20-26-36(27-21-30)40-33-14-8-3-9-15-33/h1-27,38-41H
    • InChI Key: QIVYWOAVUUJDEC-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC(=CC=1)NC1C=CC=CC=1)(C1C=CC(=CC=1)NC1C=CC=CC=1)C1C=CC(=CC=1)NC1C=CC=CC=1

Computed Properties

  • Exact Mass: 533.24693
  • Monoisotopic Mass: 533.246713
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 41
  • Rotatable Bond Count: 9
  • Complexity: 633
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 8.8
  • Topological Polar Surface Area: 56.3

Experimental Properties

  • Density: 1.245
  • Boiling Point: 750.6°Cat760mmHg
  • Flash Point: 103.3°C
  • Refractive Index: 1.719
  • PSA: 56.32
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